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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818647

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial design for
DSP-2230, a selective voltage-gated sodium channel blocker targeting Nav1.7, Nav1.8, and
Nav1.9, for the treatment of neuropathic pain. The information is compiled from publicly
available clinical trial registry data.

Introduction

DSP-2230 is an investigational compound developed for the management of neuropathic pain.
[1][2] Its mechanism of action involves the inhibition of voltage-gated sodium channels Nav1.7,
Nav1.8, and Nav1.9, which are crucial for the initiation and propagation of pain signals in
peripheral sensory neurons.[3][4][5] Phase 1 clinical trials were designed to assess the safety,
tolerability, pharmacokinetics, and pharmacodynamics of DSP-2230 in healthy volunteers.

Data Presentation

While the detailed quantitative results from the DSP-2230 Phase 1 clinical trials have not been
made publicly available, the following tables outline the types of data that were collected based
on the study designs. These tables are presented as templates for the expected data
presentation.

Table 1. Summary of Pharmacokinetic Parameters of DSP-2230 in Healthy Volunteers (Single
Ascending Dose)
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Cmax AUC(0-t)
Dose Group N Tmax (hr) t1/2 (hr)
(ng/mL) (ng*hr/mL)
Data not Data not Data not Data not
Dose 1 ) ] ) )
available available available available
Data not Data not Data not Data not
Dose 2 ) ) ) )
available available available available
Data not Data not Data not Data not
available available available available
Data not Data not Data not Data not
Placebo ) ) ) )
available available available available
Cmax:
Maximum
plasma

concentration
; Tmax: Time
to maximum
plasma
concentration
; AUC(0-t):
Area under
the plasma
concentration
-time curve
from time O to
the last
measurable
concentration
; 11/2:
Elimination
half-life.

Table 2: Summary of Pharmacokinetic Parameters of DSP-2230 in Healthy Volunteers (Multiple
Ascending Dose)
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Data not Data not Data not
Dose 1 ) ] ]
available available available
Data not Data not Data not
Dose 2 ) ) ]
available available available
Data not Data not Data not
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Data not Data not Data not
Placebo ) ) )
available available available
Cmax,ss:
Maximum
plasma

concentration at
steady state;
Tmax,ss: Time to
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plasma
concentration at
steady state;
AUC(0-1): Area
under the plasma
concentration-
time curve over a
dosing interval at

steady state.

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAES) in Healthy Volunteers
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Preferred Term Single Ascending Dose Multiple Ascending Dose
DSP-2230 (N=X) Placebo (N=Y)

n (%) n (%)

e.g., Headache Data not available Data not available

e.g., Nausea Data not available Data not available

e.g., Dizziness Data not available Data not available

Table 4: Effect of DSP-2230 on Renal Function in Healthy Male Volunteers (ISRCTN02543559)
[6]

Single Dose (400 Multiple Dose (80

Parameter Baseline ]
mg) mg b.i.d.)

Glomerular Filtration
Rate (GFR) Data not available Data not available Data not available
(mL/min/1.73m?2)
Renal Plasma Flow ) ) )

) Data not available Data not available Data not available
(mL/min)
Tubular Secretion of ) ) )

Data not available Data not available Data not available

Creatinine (mg/min)

Table 5: Pharmacodynamic Effects of DSP-2230 on Pain Thresholds in Healthy Male
Volunteers (ISRCTN80154838)[7]
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. Positive
Pain Model Parameter DSP-2230 Placebo
Control
Capsaicin e.g., Pain Data not Data not Data not
Challenge Threshold (units)  available available available
e.g., Area of
_ Data not Data not Data not
Hyperalgesia ] ) ]
available available available
(cm?)
UVB-Induced e.g., Heat Pain Data not Data not Data not
Hyperalgesia Threshold (°C) available available available
e.g., Mechanical
i Data not Data not Data not
Pain Threshold ) ) ]
available available available

@

Experimental Protocols

The following protocols are based on the descriptions provided in the clinical trial registries for
the Phase 1 studies of DSP-2230.

Protocol 1: Safety, Tolerability, and Pharmacokinetics of
Single and Multiple Ascending Doses of DSP-2230
(Based on ISRCTNO07951717)[8]

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple
ascending doses of DSP-2230 in healthy male and female volunteers. A sub-study also
evaluated the effect of food on the pharmacokinetics of DSP-2230.

Methodology:
e Part 1: Single Ascending Dose (SAD)
o Healthy volunteers were enrolled into sequential cohorts.

o Within each cohort, subjects were randomized to receive a single oral dose of DSP-2230
or placebo in a fasted state.
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o The dose of DSP-2230 was escalated in subsequent cohorts pending safety and
tolerability data from the preceding cohort.

o Serial blood and urine samples were collected at predefined time points to determine the
pharmacokinetic parameters of DSP-2230 and its metabolites.

o Safety and tolerability were monitored through the recording of adverse events, vital signs,
electrocardiograms (ECGSs), and clinical laboratory tests.

e Part 2: Food Effect

o A cohort of healthy volunteers received a single oral dose of DSP-2230 on two separate
occasions, once in a fasted state and once after a high-fat meal.

o Blood samples were collected to assess the impact of food on the rate and extent of DSP-
2230 absorption.

o Part 3: Multiple Ascending Dose (MAD)
o Healthy volunteers were enrolled into sequential cohorts.

o Within each cohort, subjects were randomized to receive multiple oral doses of DSP-2230
or placebo for a specified duration (e.g., 14 days).

o Dose escalation in subsequent cohorts was based on the safety and tolerability data from
the previous cohorts.

o Blood and urine samples were collected to determine the steady-state pharmacokinetic
profile of DSP-2230.

o Safety and tolerability were monitored throughout the dosing period.

Protocol 2: Assessment of the Effect of DSP-2230 on
Renal Function (Based on ISRCTN02543559)[6]

Objective: To investigate the effect of single and repeated doses of DSP-2230 on renal function
in healthy male subjects.
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Methodology:

¢ Healthy male volunteers aged 18 to 55 years were enrolled.

e The study was a single-center, double-blind, randomized, placebo-controlled trial.

e Subjects were randomized to receive either DSP-2230 or placebo.

e Single Dose Phase: Subjects received a single oral dose of DSP-2230 (400 mg) or placebo.

o Multiple Dose Phase: Following a washout period, subjects received DSP-2230 (80 mg twice
daily) or placebo for 13 days.

¢ Renal function was assessed at baseline and after the single and multiple-dose
administrations.

e The primary endpoint was the glomerular filtration rate (GFR), measured by iohexol
clearance.

e Secondary endpoints included renal plasma flow and tubular secretion of creatinine.

Protocol 3: Pharmacodynamic Evaluation of DSP-2230
in Experimental Pain Models (Based on
ISRCTN80154838)[7][9]

Objective: To investigate the pharmacodynamic effect of DSP-2230 on experimentally induced
pain in healthy male subjects.

Methodology:
o Part 1: Intradermal Capsaicin Model

o Healthy male volunteers were enrolled in a randomized, double-blind, placebo-controlled,
four-way crossover study.

o Subjects received single doses of DSP-2230, placebo, a positive control (pregabalin), and
its corresponding placebo.
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o An intradermal injection of capsaicin was administered to induce localized pain, flare, and
hyperalgesia.

o Pain thresholds and the area of hyperalgesia were assessed at specified time points after
drug administration.

o Part 2: Ultraviolet B (UVB) Radiation Model

o A separate cohort of healthy male volunteers was enrolled in a similar crossover study
design.

o Subijects received single doses of DSP-2230, placebo, a positive control (ibuprofen
lysine), and its corresponding placebo.

o Alocalized area of skin was exposed to UVB radiation to induce inflammation and
hyperalgesia.

o Heat and mechanical pain thresholds were measured to assess the analgesic effect of the
treatments.

Mandatory Visualization
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Caption: Mechanism of action of DSP-2230 on voltage-gated sodium channels in nociceptors.
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Caption: Workflow for the Single and Multiple Ascending Dose study of DSP-2230.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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